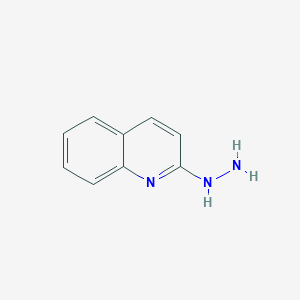







|
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[NH:13]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:14] |f:1.2|
|


|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
64.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 16 h
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solid formed
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with a little ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
The product is initially air-dried
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N(N)C1=NC2=CC=CC=C2C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |